2',5'-Dihydroxyacetophenone

Catalog No.
S702297
CAS No.
490-78-8
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',5'-Dihydroxyacetophenone

CAS Number

490-78-8

Product Name

2',5'-Dihydroxyacetophenone

IUPAC Name

1-(2,5-dihydroxyphenyl)ethanone

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,10-11H,1H3

InChI Key

WLDWSGZHNBANIO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)O)O

Synonyms

1-Acetyl-2,5-dihydroxybenzene; 2,5-Dihydroxy-1-acetylbenzene; 2-Acetyl-1,4-benzenediol; 2-Acetylhydroquinone; 2’,5’-Dihydroxyacetophenone; NSC 3759; Quinacetophenone

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)O

2',5'-Dihydroxyacetophenone (DHAP) is an aromatic ketone, a type of organic compound found naturally in some plants and fungi []. While the full scope of its applications is still under investigation, DHAP has been explored in various scientific research areas, including:

Biological Activity:

  • Antioxidant properties: Studies suggest that DHAP exhibits antioxidant properties, potentially offering protection against cell damage caused by free radicals [].
  • Antimicrobial activity: Research has shown that DHAP may possess antimicrobial activity against certain bacteria and fungi [].
  • Enzyme inhibition: DHAP has been investigated for its potential to inhibit specific enzymes, such as those involved in carbohydrate metabolism [].

Organic Synthesis:

DHAP can serve as a valuable building block in organic synthesis due to the presence of its functional groups (hydroxyl and ketone). Researchers have utilized DHAP for the synthesis of various complex molecules, including:

  • Heterocyclic compounds: These are organic compounds with a ring structure containing atoms other than carbon [].
  • Pharmaceutical derivatives: DHAP has been explored as a potential starting material for the development of new drugs [].

Material Science:

  • Polymers: DHAP has been incorporated into the development of certain polymers, potentially influencing their properties and functionalities.

2',5'-Dihydroxyacetophenone is a natural phenolic compound characterized by the molecular formula C8H8O3C_8H_8O_3 and a molecular weight of 152.15 g/mol. It exists as yellow to yellow-green crystals and is known for its diverse biological activities and applications in organic synthesis. This compound is recognized for its anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like tumor necrosis factor alpha and interleukin 1 beta, which are critical in various inflammatory processes .

, including:

  • Friedel-Crafts Acylation: This reaction involves the acylation of hydroquinone using acetic anhydride in the presence of aluminum chloride, yielding 2',5'-dihydroxyacetophenone with high efficiency (up to 92% yield) under controlled conditions .
  • Rearrangement Reactions: The compound can also be synthesized via the Fries rearrangement of hydroquinone diacetate, which involves heating with aluminum chloride .
  • Oxidation Reactions: The compound can undergo oxidation, leading to various derivatives that may exhibit different biological activities .

The biological activity of 2',5'-dihydroxyacetophenone is notable for its antioxidant properties. It has been shown to inhibit the formation of reactive oxygen species and nitric oxide in rat neutrophils, thereby reducing oxidative stress. This antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . Additionally, it has been explored for its potential anti-adipogenic effects, enhancing glucose consumption in certain cellular models .

Several methods exist for synthesizing 2',5'-dihydroxyacetophenone:

  • Friedel-Crafts Acylation:
    • Reactants: Hydroquinone and acetic anhydride.
    • Conditions: Aluminum chloride as a catalyst; typically heated at 100 °C for several hours.
    • Yield: Approximately 92% .
  • Fries Rearrangement:
    • Reactants: Hydroquinone diacetate.
    • Conditions: Heating with aluminum chloride or other Lewis acids.
    • Yield: Varies based on conditions but can be efficient .
  • Alternative Lewis Acid Catalysis:
    • Using zinc chloride or boron trifluoride etherate in refluxing acetic acid can also yield the compound effectively .

2',5'-Dihydroxyacetophenone finds applications across various fields:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds, including flavonoid fatty acid esters with potential health benefits .
  • Antioxidant Agent: Its ability to scavenge free radicals makes it useful in cosmetic formulations aimed at reducing oxidative stress on skin cells .
  • Research

Research indicates that 2',5'-dihydroxyacetophenone interacts with various biological targets, particularly in inflammatory pathways. Its role as an inhibitor of pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. Additionally, studies have shown that it can modulate oxidative stress responses in cells, indicating its utility in developing antioxidants for health products .

Several compounds share structural similarities with 2',5'-dihydroxyacetophenone, including:

Compound NameMolecular FormulaNotable Characteristics
HydroquinoneC6H6O2C_6H_6O_2Known for its reducing properties; used in photography.
AcetophenoneC8H8OC_8H_8OA common solvent and precursor in organic synthesis; lacks hydroxyl groups.
2-HydroxyacetophenoneC8H8OC_8H_8OExhibits similar antioxidant properties but differs in hydroxyl positioning.
4-HydroxyacetophenoneC8H8OC_8H_8OSimilar structure but with different biological activities compared to 2',5'-dihydroxyacetophenone.

Uniqueness

The uniqueness of 2',5'-dihydroxyacetophenone lies in its specific arrangement of hydroxyl groups at the 2' and 5' positions on the aromatic ring, which contributes to its distinct biological activities and chemical reactivity compared to other similar compounds. This structural arrangement enhances its ability to act as an antioxidant and anti-inflammatory agent, setting it apart from other phenolic compounds.

Physical Description

Solid

XLogP3

1.7

Appearance

Yellow powder

Melting Point

202-203°C

UNII

K1H7QH11ZH

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

490-78-8

Wikipedia

2-acetylhydroquinone

General Manufacturing Information

Ethanone, 1-(2,5-dihydroxyphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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